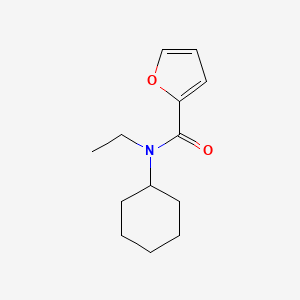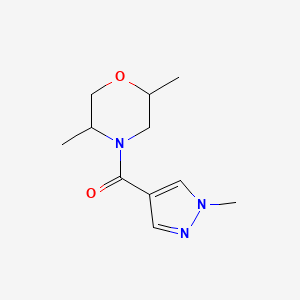![molecular formula C14H16N2O2 B7510615 N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C15H18N2O2, and is commonly referred to as DMOM-BMA.
作用机制
DMOM-BMA works by binding to the amyloid beta (Aβ) peptide and forming a fluorescent complex. This allows for the detection and quantification of Aβ aggregates, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DMOM-BMA has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for studying protein aggregation and other biological processes. However, further research is needed to fully understand the biochemical and physiological effects of DMOM-BMA.
实验室实验的优点和局限性
One advantage of DMOM-BMA is its high sensitivity and specificity for detecting Aβ aggregates. In addition, DMOM-BMA is relatively easy to synthesize and has low toxicity. However, one limitation of DMOM-BMA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on DMOM-BMA. One area of interest is the development of new fluorescent probes based on the DMOM-BMA structure for detecting other protein aggregates and biomolecules. Another direction is the use of DMOM-BMA in in vivo imaging studies to better understand the role of Aβ aggregates in Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of DMOM-BMA and its potential applications in other areas of scientific research.
合成方法
DMOM-BMA can be synthesized through a multi-step process starting with the reaction of 5-methyl-3-oxazolidinone with 2-bromotoluene to form 2-(5-methyl-1,2-oxazol-3-yl)toluene. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield DMOM-BMA.
科学研究应用
DMOM-BMA has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting amyloid beta (Aβ) aggregates in Alzheimer's disease. In addition, DMOM-BMA has been used as a tool for studying the aggregation of proteins and peptides in vitro.
属性
IUPAC Name |
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-4-5-7-13(10)14(17)16(3)9-12-8-11(2)18-15-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINVIFOCBOWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)

